
4-((2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound. Quinazolinones and their derivatives have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinazolinone ring, the introduction of the ethylphenylamino group, and the attachment of the isopropylbenzamide group . The exact synthesis would depend on the specific starting materials and reaction conditions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amine and carbonyl groups could potentially participate in a variety of chemical reactions. The compound could also undergo reactions at the aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the size and shape of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Antimicrobial Activities : New quinazolines, including derivatives similar to the compound , have been synthesized and tested for their antimicrobial properties. These compounds have shown effectiveness against bacteria like Escherichia coli, Staphylococcus aureus, and fungi such as Candida albicans and Aspergillus niger (Desai, Shihora, & Moradia, 2007).
Regioselective Synthesis : Mannich bases containing similar chemical structures have been synthesized and characterized, demonstrating potential anti-inflammatory and analgesic properties, along with antimicrobial activity (Sujith, Rao, Shetty, & Kalluraya, 2009).
Anticonvulsant and Antimicrobial Activities
- New Thioxoquinazolinone Derivatives : Research on derivatives of thioxoquinazolinone, which is structurally related to the compound , indicated broad-spectrum antimicrobial activity and potent anticonvulsant properties (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Novel Synthesis Methods
- Pd-Catalyzed Synthesis : A palladium-catalyzed method for synthesizing phenylquinazolinones, which are structurally related to the compound , has been developed. This approach is significant for its efficiency and potential for synthesizing similar compounds (Hikawa, Ino, Suzuki, & Yokoyama, 2012).
Potential in Cancer Treatment
- Quinazolinone-based Inhibitors for Cancer : Research has shown that certain quinazolinone derivatives exhibit potent cytotoxic activity against various cancer cell lines, indicating their potential as anti-cancer agents. These studies focus on the compound's ability to inhibit specific tyrosine kinases, which are important targets in cancer therapy (Riadi et al., 2021).
Antimicrobial Applications
- Antimicrobial Activity of Quinoline Derivatives : Compounds synthesized from quinoline, which is a core component of the compound , have demonstrated antimicrobial properties. This highlights the broad spectrum of applications these compounds can have in combating microbial infections (Abdel-Mohsen, 2003).
Analytical Applications
- Electrospray Mass Spectrometry : Derivatives of this compound have been used in electrospray mass spectrometry, demonstrating their utility in analytical chemistry for the identification and characterization of complex molecules (Harvey, 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O3S/c1-4-20-11-15-23(16-12-20)31-26(34)18-37-29-32-25-8-6-5-7-24(25)28(36)33(29)17-21-9-13-22(14-10-21)27(35)30-19(2)3/h5-16,19H,4,17-18H2,1-3H3,(H,30,35)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHALZQILHUMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

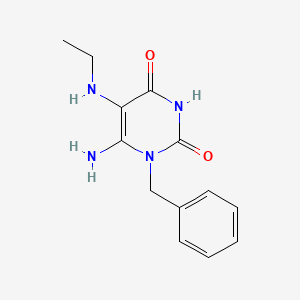

![(8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2955804.png)
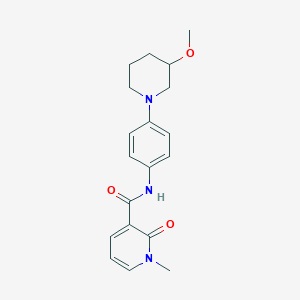

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2955807.png)
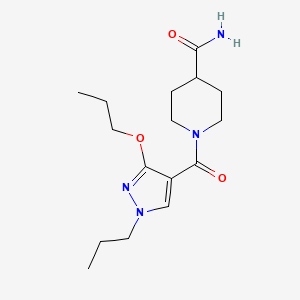
![8-Methylspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2955810.png)
![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2955811.png)
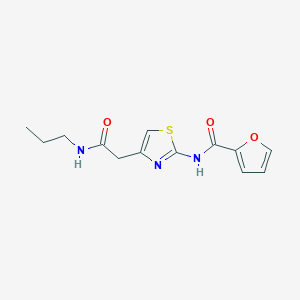
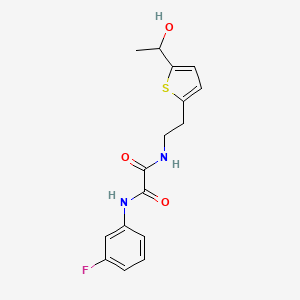
![[3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2955815.png)
![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2955820.png)
![5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2955821.png)